N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide: is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a chromene core structure with a cycloheptyl group attached to the nitrogen atom and a carboxamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene derivative with an appropriate amine, such as cycloheptylamine, under suitable conditions.
Cyclization: The final step involves cyclization to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pancreatic lipase inhibitor, which can be useful in the treatment of obesity.
Biological Studies: The compound’s interactions with various enzymes and proteins are of interest in biochemical research.
Pharmaceutical Development: Its potential therapeutic effects make it a candidate for drug development.
Industrial Applications: The compound can be used in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of dietary fats . This inhibition can lead to reduced fat absorption and potential weight loss.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide
- N-cyclopentyl-2-oxo-2H-chromene-3-carboxamide
- N-cyclooctyl-2-oxo-2H-chromene-3-carboxamide
Uniqueness
N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide is unique due to its specific cycloheptyl group, which can influence its binding affinity and selectivity towards molecular targets. This structural variation can result in different biological activities and pharmacokinetic properties compared to its analogues.
Properties
IUPAC Name |
N-cycloheptyl-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-16(18-13-8-3-1-2-4-9-13)14-11-12-7-5-6-10-15(12)21-17(14)20/h5-7,10-11,13H,1-4,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICPBNJUOYJRQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47196240 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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